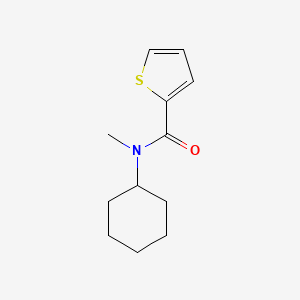
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate is a chemical compound that has generated significant interest in the scientific community due to its potential biomedical applications. This compound is a member of the benzoate ester family, which has been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX activity, (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to possess antibacterial and antifungal activity against a range of microbial pathogens. In vivo studies have shown that the compound exhibits anti-inflammatory, analgesic, and antipyretic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate in lab experiments is its high potency and selectivity. The compound exhibits a strong pharmacological effect at low concentrations, making it an ideal candidate for drug development. Additionally, it has a relatively low toxicity profile, which makes it safe for use in animal models. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate. One area of interest is the development of new drugs based on the compound's pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential therapeutic targets. Finally, there is a need for more in vivo studies to determine the safety and efficacy of the compound in animal models.
Méthodes De Synthèse
The synthesis of (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate involves the reaction between 3-methylbenzoic acid, 2-pyrrolidinone, and dimethyl sulfamide. The reaction is catalyzed by 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane (DCM) as a solvent. The reaction yields a white solid product, which is then purified using column chromatography.
Applications De Recherche Scientifique
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate has been extensively studied for its potential biomedical applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to possess antitumor and antimicrobial activity. These properties make it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
(3-methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-7-6-8-16(13-15)26-20(23)18-14-17(27(24,25)21(2)3)9-10-19(18)22-11-4-5-12-22/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBSSBNYSFDONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)


![N-(pyridin-3-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7539935.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide](/img/structure/B7539939.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)
![[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B7539966.png)
![6-[4-(4-Ethylbenzoyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7539969.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B7539970.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B7539979.png)
![3-phenoxypropyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7540005.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)
![3-(4-Ethylphenyl)-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7540012.png)
